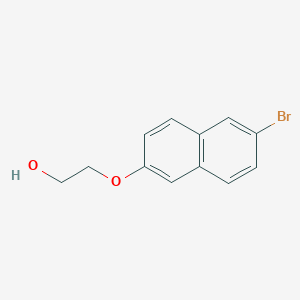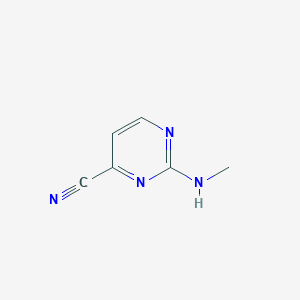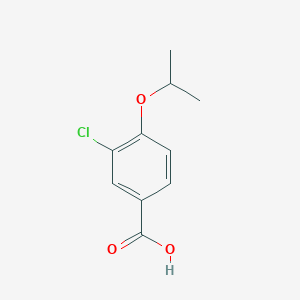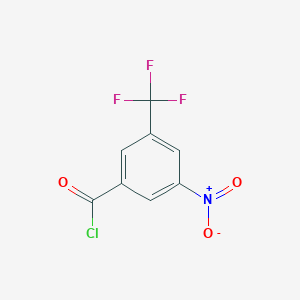
2-(6-Bromonaphthalen-2-yl)oxyethanol
Descripción general
Descripción
2-(6-Bromonaphthalen-2-yl)oxyethanol is an organic compound with the molecular formula C12H11BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 6th position and an oxyethanol group at the 2nd position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromonaphthalen-2-yl)oxyethanol typically involves the bromination of naphthalene followed by the introduction of the oxyethanol group. One common method includes the following steps:
Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.
Formation of this compound: The 6-bromonaphthalene is then reacted with ethylene glycol in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Bromonaphthalen-2-yl)oxyethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The oxyethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the oxyethanol group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids derived from the oxyethanol group.
Reduction: Alcohols or dehalogenated products.
Aplicaciones Científicas De Investigación
2-(6-Bromonaphthalen-2-yl)oxyethanol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 2-(6-Bromonaphthalen-2-yl)oxyethanol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and oxyethanol group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Chloronaphthalen-2-yl)oxyethanol: Similar structure but with a chlorine atom instead of bromine.
2-(6-Fluoronaphthalen-2-yl)oxyethanol: Similar structure but with a fluorine atom instead of bromine.
2-(6-Iodonaphthalen-2-yl)oxyethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(6-Bromonaphthalen-2-yl)oxyethanol is unique due to the presence of the bromine atom, which imparts specific reactivity and propertiesThe oxyethanol group also provides versatility in chemical reactions and interactions with other molecules.
Propiedades
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-11-3-1-10-8-12(15-6-5-14)4-2-9(10)7-11/h1-4,7-8,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDTYJBBBDFRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627789 | |
| Record name | 2-[(6-Bromonaphthalen-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165899-54-7 | |
| Record name | 2-[(6-Bromonaphthalen-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N''-[4-(Benzyloxy)phenyl]guanidine](/img/structure/B1358731.png)



